7,12-Dimethyl-7,12-dihydrotetraphen-12-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL typically involves the alkylation of benz[a]anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in research laboratories following strict safety protocols to prevent exposure .
Chemical Reactions Analysis
Types of Reactions
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL is extensively used in scientific research, particularly in the field of cancer research. Its applications include:
Cancer Research: Used as a tumor initiator in various cancer models to study the mechanisms of carcinogenesis.
Immunotoxicity Studies: Investigated for its effects on the immune system.
Endocrine Disruption: Studied for its potential to disrupt endocrine functions.
Mechanism of Action
The carcinogenic effects of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL are primarily due to its ability to form DNA adducts, leading to mutations and cancer initiation . It is metabolically activated in the body to form reactive intermediates that interact with DNA . The compound also affects the interleukin-2 pathway, leading to immunosuppression .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with carcinogenic properties.
Chrysene: A PAH with similar structure and carcinogenic potential.
9,10-Dimethylanthracene: A structurally related compound with different biological activities.
Uniqueness
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL is unique due to its specific methylation pattern, which enhances its carcinogenic potential compared to other PAHs . Its ability to serve as a potent tumor initiator makes it a valuable tool in cancer research .
Properties
CAS No. |
666697-43-4 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7,12-dimethyl-7H-benzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H18O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-13,21H,1-2H3 |
InChI Key |
AQTOEHWHRKLKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C14)(C)O |
Origin of Product |
United States |
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